molecular formula C23H24N4O3S B1680381 N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide CAS No. 897613-29-5

N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide

Cat. No. B1680381
M. Wt: 436.5 g/mol
InChI Key: BFNBJUBXXJKBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide”, also known as S1QEL1.1, is a small molecule that suppresses superoxide production during reverse electron transport through the IQ site of the mitochondrial respiratory complex I (IC50 = 70 nM) without affecting oxidative phosphorylation . It diminishes endogenous oxidative damage in primary astrocytes, reduces stress-induced signaling in a cardiomyocyte cell model, and protects against ischemia-reperfusion injury in perfused mouse heart .

Scientific Research Applications

Anticancer and Antiviral Properties

A study by Küçükgüzel et al. (2013) synthesized novel derivatives with structures similar to N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide. These compounds showed potential in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Particularly, one compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain. Another derivative displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential as a therapeutic agent (Küçükgüzel et al., 2013).

Potential Antitumor Agents

Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety. These compounds were tested against hepatocellular carcinoma (HepG2) cell lines and showed promising antitumor activities. Some of the synthesized compounds demonstrated significant inhibition, indicating their potential as antitumor agents (Gomha et al., 2016).

Antimicrobial Activities

Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives with antimicrobial activities. The newly synthesized compounds were tested for their antimicrobial activity against bacterial and fungal isolates, showing potential as antimicrobial agents. This research highlighted the versatility of thiazole derivatives in combating various microbial infections (Wardkhan et al., 2008).

Safety And Hazards

This material should be considered hazardous until further information becomes available . It is not recommended for human or veterinary diagnostic or therapeutic use . It is advised not to ingest, inhale, get in eyes, on skin, or on clothing . Thorough washing is recommended after handling .

Future Directions

The compound has shown promise in protecting against stem cell hyperplasia and ischemia-reperfusion injury . This suggests potential applications in the treatment of conditions related to these issues, although more research is needed to fully understand its effects and potential uses.

properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-14-7-9-17(10-8-14)23-25-15(2)20(31-23)11-12-24-21(29)22(30)27-19-6-4-5-18(13-19)26-16(3)28/h4-10,13H,11-12H2,1-3H3,(H,24,29)(H,26,28)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNBJUBXXJKBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC(=C3)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
BD Fink, L Yu, WI Sivitz - The FASEB Journal, 2019 - ncbi.nlm.nih.gov
We recently reported that membrane potential (ΔΨ) primarily determines the relationship of complex II–supported respiration by isolated skeletal muscle mitochondria to ADP …
Number of citations: 20 www.ncbi.nlm.nih.gov
J Yan, J Jiang, L He, L Chen - Free Radical Biology and Medicine, 2020 - Elsevier
Mitochondria are well known for their roles as energy and metabolic factory. Mitochondrial reactive oxygen species (mtROS) refer to superoxide anion radical ( • O 2 − ) and hydrogen …
Number of citations: 31 www.sciencedirect.com
RJ Mailloux - Redox Biology, 2021 - Elsevier
The chief ROS formed by mitochondria are superoxide ( O 2 · − ) and hydrogen peroxide (H 2 O 2 ). Superoxide is converted rapidly into H 2 O 2 and therefore the latter is the chief ROS …
Number of citations: 24 www.sciencedirect.com
HS Wong, PA Monternier, MD Brand - Free Radical Biology and Medicine, 2019 - Elsevier
Mitochondria are important sources of superoxide and hydrogen peroxide in cell signaling and disease. In particular, superoxide/hydrogen peroxide production during reverse electron …
Number of citations: 30 www.sciencedirect.com

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